molecular formula C5H7NO B1293586 3,5-Dimethylisoxazole CAS No. 300-87-8

3,5-Dimethylisoxazole

Cat. No. B1293586
CAS RN: 300-87-8
M. Wt: 97.12 g/mol
InChI Key: FICAQKBMCKEFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylisoxazole (DMI) is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The compound has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of DMI and its derivatives has been explored through different methods. One approach involves the alkylation of DMI with sodium amide in liquid ammonia, leading to the formation of 3-methyl-5-alkylisoxazoles. This method allows for the introduction of secondary and tertiary alkyl groups at the 5-position of the isoxazole ring . Another practical synthesis of a DMI derivative, 3-amino-4,5-dimethylisoxazole, has been reported using technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, highlighting an operationally simple method that yields the target compound with reasonable purity .

Molecular Structure Analysis

The molecular structure and properties of DMI have been investigated using density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational analysis, electronic properties, and other structural characteristics of DMI and its derivatives. Computational analysis has also been used to predict the chemical shifts for proton and carbon NMR spectra, offering valuable information for the identification and characterization of these compounds .

Chemical Reactions Analysis

DMI undergoes various chemical reactions, expanding its utility in organic synthesis. It has been used as a starting material for the synthesis of 3-methyl-5-(2-aminoalkyl)isoxazoles through the reaction with Scruff bases . Additionally, DMI reacts with carbonyl compounds to yield different products depending on the reaction conditions and the nature of the carbonyl compound. For instance, the reaction with methyl benzoate produces 3-methyl-5-(benzoylmethyl)isoxazole, while the reaction with ketones and aldehydes gives 3-methyl-5-(2-hydroxyalkyl)isoxazoles .

Physical and Chemical Properties Analysis

DMI's physical and chemical properties have been studied through various experimental and theoretical methods. The compound's reactivity in electrophilic substitution reactions has been examined, revealing that the reactivity decreases in the presence of a large excess of sulfuric acid, which is indicative of the compound's behavior in strongly acidic media10. The spectroscopic properties, such as FT-IR and FT-Raman, have been analyzed to understand the compound's behavior under different conditions and its potential applications in materials science .

Scientific Research Applications

1. Influence on Plasma Corticosterone and Hepatic Gluconeogenesis

Research by Hasselblatt (2004) explored the impact of 3,5-dimethylisoxazole on fasting rats, revealing its role in regulating plasma corticosterone levels and hepatic gluconeogenesis. This study demonstrated that 3,5-dimethylisoxazole lowers blood concentrations of unesterified fatty acids and ketone bodies in fasting rats, leading to an increase in plasma corticosterone. This elevation in corticosterone allows for enhanced glucose formation from amino acids, highlighting a key metabolic influence of 3,5-dimethylisoxazole (Hasselblatt, 2004).

2. Role as Bromodomain Ligands

The optimization of 3,5-dimethylisoxazole derivatives as potent inhibitors of the BET (bromodomain and extra terminal domain) family was reported by Hewings et al. (2013). These derivatives displayed strong antiproliferative effects on acute myeloid leukemia cells, showcasing their potential in epigenetic therapeutic applications (Hewings et al., 2013).

3. Stimulating Immune Response

Drozd-Szczygieł et al. (2004) investigated the effects of 7-amino-3,5-dimethylisoxazole [5,4-e][1,3,4]-triazepin-4-one, showing its capability to stimulate mouse splenocyte proliferation and cytokine production, indicating a potential role in enhancing immune responses (Drozd-Szczygieł et al., 2004).

4. Photoisomerization and Chemical Analysis

Nunes et al. (2013) studied the photochemistry of 3,5-dimethylisoxazole, identifying intermediates in its isoxazole-oxazole photoisomerization. This work contributes to the understanding of photochemical reactions involving 3,5-dimethylisoxazole (Nunes et al., 2013).

5. Application in Bromodomain Inhibition

Hewings et al. (2011) discovered that 3,5-dimethylisoxazole acts as a novel acetyl-lysine bioisostere, capable of displacing acetylated histone-mimicking peptides from bromodomains. This finding suggests a potential application in developing selective probes for specific protein families (Hewings et al., 2011).

Safety And Hazards

3,5-Dimethylisoxazole is classified as a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The market associated with 3,5-Dimethylisoxazole is expected to expand, marked by continuous increases in sales . The development of bivalent BRD4 inhibitors with diverse core structures and excellent pharmacological profile is essential for therapeutic studies .

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAQKBMCKEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059784
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisoxazole

CAS RN

300-87-8
Record name 3,5-Dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoxazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylisoxazole
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole
Reactant of Route 5
3,5-Dimethylisoxazole
Reactant of Route 6
3,5-Dimethylisoxazole

Citations

For This Compound
1,250
Citations
DS Hewings, O Fedorov… - Journal of medicinal …, 2013 - ACS Publications
The bromodomain protein module, which binds to acetylated lysine, is emerging as an important epigenetic therapeutic target. We report the structure-guided optimization of 3,5-…
Number of citations: 153 pubs.acs.org
C Kashima, M Uemori, Y Tsuda… - Bulletin of the Chemical …, 1976 - journal.csj.jp
The reaction product of 3,5-dimethylisoxazole (1) with methyl benzoate was found to be 3-methyl-5-(benzoylmethyl)isoxazole in the presence of sodium amide in liquid ammonia. On …
Number of citations: 12 www.journal.csj.jp
A Lifshitz, D Wohlfeiler, C Tamburu - The Journal of Physical …, 1995 - ACS Publications
We have recently published two studies on the decomposition of isoxazole and 5-methylisoxazole behind reflected shocks in a single pulse shock tube. 1, 2 When subjected to shock …
Number of citations: 8 pubs.acs.org
Y Zhao, L Bai, L Liu, D McEachern… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds to obtain potent and orally bioavailable BET inhibitors. By incorporation of an indole or a quinoline …
Number of citations: 38 pubs.acs.org
X Li, J Zhang, L Zhao, Y Yang, H Zhang… - ChemMedChem, 2018 - Wiley Online Library
BRD4 has been identified as a potential target for blocking proliferation in a variety of cancer cell lines. In this study, 3,5‐dimethylisoxazole derivatives were designed and synthesized …
G Devoto, G Ponticelli, C Preti - Journal of Inorganic and Nuclear …, 1975 - Elsevier
The complexes of copper(II), nickel(II) and cobalt(II) with 3,5-dimethylisoxazole (3,5-diMeisox), have been prepared and studied by means of magnetic susceptibility measurements, …
Number of citations: 57 www.sciencedirect.com
Y Yang, L Fang, P Chen, H Zhang… - ACS Medicinal Chemistry …, 2020 - ACS Publications
Bromodomain-containing protein 4 (Brd4) plays a critical regulatory role in gene transcription that has been recently recognized as a promising strategy for cancer therapy. Based on the …
Number of citations: 7 pubs.acs.org
D Sperandio, V Aktoudianakis, K Babaoglu… - Bioorganic & Medicinal …, 2019 - Elsevier
The bromodomain and extra-terminal (BET) family of proteins, consisting of the bromodomains containing protein 2 (BRD2), BRD3, BRD4, and the testis-specific BRDT, are key …
Number of citations: 14 www.sciencedirect.com
SI Filimonov, MK Korsakov, MV Dorogov… - Journal of …, 2006 - Wiley Online Library
A number of novel sulfonamide derivatives of 5‐substituted‐3‐methylisoxazole were synthesized and characterized, starting from 3,5‐dimethylisoxazole. Key steps include the …
Number of citations: 8 onlinelibrary.wiley.com
L Fang, Z Hu, Y Yang, P Chen, J Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
Bromodomain and extra-terminal (BET) is a promising therapeutic target for various hematologic cancers. We used the BRD4 inhibitor compound 13 as a lead compound to develop a …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.